Cas no 1261876-01-0 (3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid)

3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid is a fluorinated aromatic compound featuring a hydroxyl group and a trifluoromethyl substituent on the phenyl ring, coupled with a propionic acid side chain. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The hydroxyl group provides a reactive site for further functionalization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its acid functionality allows for solubility adjustments and salt formation, broadening its applicability in formulation development. The compound is particularly valued in medicinal chemistry for its potential to improve bioavailability and target specificity in drug design.
3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid structure
1261876-01-0 structure
Product name:3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid
CAS No:1261876-01-0
MF:C10H9F3O3
MW:234.171873807907
CID:4794271
PubChem ID:84697355

3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid
    • Inchi: 1S/C10H9F3O3/c11-10(12,13)7-5-6(1-3-8(7)14)2-4-9(15)16/h1,3,5,14H,2,4H2,(H,15,16)
    • InChI Key: HNRBBBTZZCOSOW-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=CC(=C1)CCC(=O)O)O)(F)F

Computed Properties

  • Exact Mass: 234.05037863g/mol
  • Monoisotopic Mass: 234.05037863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5
  • XLogP3: 2.2

3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014003551-250mg
3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid
1261876-01-0 97%
250mg
470.40 USD 2021-05-31
Alichem
A014003551-500mg
3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid
1261876-01-0 97%
500mg
815.00 USD 2021-05-31
Alichem
A014003551-1g
3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid
1261876-01-0 97%
1g
1,504.90 USD 2021-05-31

Additional information on 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid

Introduction to 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid (CAS No. 1261876-01-0)

3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid, identified by its CAS number 1261876-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by the presence of both hydroxyl and trifluoromethyl functional groups, which contribute to its unique chemical properties and potential biological activities.

The structural configuration of 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid incorporates a propionic acid moiety linked to a phenyl ring substituted with a hydroxyl group at the 4'-position and a trifluoromethyl group at the 3'-position. This specific arrangement of functional groups makes the compound a promising candidate for various applications in drug discovery and material science. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, while the hydroxyl group provides opportunities for further derivatization and interaction with biological targets.

In recent years, there has been growing interest in the development of novel compounds that exhibit potent pharmacological effects. The combination of hydroxyl and trifluoromethyl groups in 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid suggests potential applications in the modulation of enzyme activity, receptor binding, and other biochemical pathways. For instance, such compounds have been explored as intermediates in the synthesis of drugs targeting inflammatory diseases, metabolic disorders, and even certain types of cancer.

One of the most compelling aspects of 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid is its versatility in chemical synthesis. The presence of both reactive sites—the hydroxyl group and the carboxylic acid group—allows for a wide range of modifications, enabling researchers to tailor the compound's properties for specific applications. This flexibility has made it a valuable building block in medicinal chemistry, particularly for designing molecules with enhanced bioavailability and reduced toxicity.

The pharmaceutical industry has been particularly keen on exploring derivatives of 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid due to its potential as a lead compound for new therapies. Studies have shown that analogs with similar structural features exhibit anti-inflammatory, analgesic, and even anticancer properties. For example, researchers have synthesized and evaluated several derivatives that demonstrate significant inhibitory activity against enzymes such as COX-2, which is implicated in pain and inflammation.

Beyond its pharmaceutical applications, 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid has also shown promise in material science. Its unique chemical composition makes it suitable for use as an intermediate in the production of advanced materials with specific functionalities. For instance, researchers have explored its use in the development of liquid crystals, polymers, and coatings that require precise control over molecular interactions.

The synthesis of 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by hydroxylation and trifluoromethylation at specific positions on the phenyl ring. Advances in catalytic methods have significantly improved the efficiency of these processes, making it more feasible to produce larger quantities of the compound for research and industrial purposes.

In conclusion, 3-(4'-Hydroxy-3'-(trifluoromethyl)phenyl)propionic acid (CAS No. 1261876-01-0) is a versatile and highly functional compound with broad applications across pharmaceuticals and materials science. Its unique structural features—particularly the combination of hydroxyl and trifluoromethyl groups—make it an attractive candidate for further development. As research continues to uncover new synthetic methods and biological activities, this compound is poised to play an increasingly important role in advancing scientific innovation.

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